molecular formula C₂¹³C₂H₆O₂ B1147304 2,3-Butanedione-13C2 CAS No. 1173018-75-1

2,3-Butanedione-13C2

Cat. No.: B1147304
CAS No.: 1173018-75-1
M. Wt: 88.07
InChI Key:
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Description

2,3-Butanedione-13C2: is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13It has a molecular formula of C2H6O2 and a molecular weight of 88.07 g/mol . This compound is primarily used in scientific research for isotopic labeling studies and various analytical applications.

Mechanism of Action

Target of Action

The primary target of 2,3-Butanedione-13C2 is the actin-myosin complex in muscle cells . This complex plays a crucial role in muscle contraction and cell motility. The compound acts as a noncompetitive inhibitor of myosin ATPase, a key enzyme in the actin-myosin interaction .

Mode of Action

This compound interacts with its targets by inhibiting the ATPase activity of myosin . This inhibition disrupts the actin-myosin interaction, leading to changes in cell shape, polarity, and the paracellular pathway in epithelial cells . It also affects the regulation of ion and water channel activity in these cells .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It disrupts the actin-myosin interaction at various cellular sites, contributing significantly to increased transport activity and the formation of domes . This disruption points to the relevant role of actin-myosin dynamics and actin organization in the regulation of ion and water channel activity in cells .

Pharmacokinetics

Its molecular weight of 8807 and its liquid form at room temperature suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a remarkable increase in the number of domes in cells exposed to the compound . This increase is due to the disruption of actin-myosin interaction at several cellular sites . The compound also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be blocked by the replacement of extracellular Na+ and Cl− and the inhibition of Na±K±ATPase . The storage temperature of the compound is also crucial for maintaining its stability .

Biochemical Analysis

Biochemical Properties

2,3-Butanedione-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. This interaction is crucial for the regulation of the citric acid cycle and energy production in cells. Additionally, this compound can form adducts with amino acids such as lysine and arginine, affecting protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress and apoptosis in certain cell types, such as hepatocytes. This compound also affects the activity of ion channels and transporters, leading to alterations in cellular homeostasis . Furthermore, this compound has been implicated in the disruption of mitochondrial function, which can impact energy production and cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as pyruvate dehydrogenase and myosin ATPase. This inhibition affects the metabolic flux and energy production in cells. Additionally, this compound can form covalent adducts with proteins, leading to changes in their structure and function. These interactions can result in the modulation of gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade into smaller molecules, which may have different biological activities. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production. At high doses, this compound can induce toxic effects such as oxidative stress, apoptosis, and mitochondrial dysfunction. These adverse effects are dose-dependent and can lead to significant physiological changes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and lactate, respectively. These interactions affect the overall metabolic flux and energy production in cells. Additionally, this compound can modulate the levels of various metabolites, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can interact with enzymes involved in the citric acid cycle and oxidative phosphorylation, affecting energy production. In the endoplasmic reticulum, it can modulate protein folding and secretion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Butanedione-13C2 can be synthesized through the isotopic labeling of 2,3-butanedione. One common method involves the reaction of labeled acetic acid with acetyl chloride in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include multiple steps of purification and verification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanedione-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Butanedione-13C2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,3-Butanedione (Diacetyl): Similar in structure but without the isotopic labeling.

    2,3-Pentanedione: Another diketone with similar chemical properties.

    2,3-Butanedione Monoxime: A derivative used as a myosin inhibitor

Uniqueness: 2,3-Butanedione-13C2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Properties

IUPAC Name

(1,4-13C2)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-75-1
Record name
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Record name 1173018-75-1
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